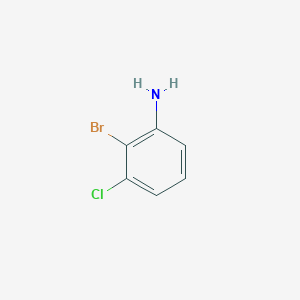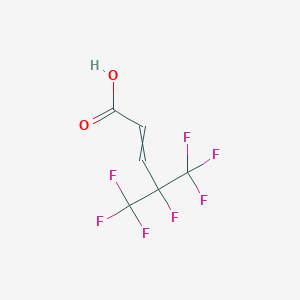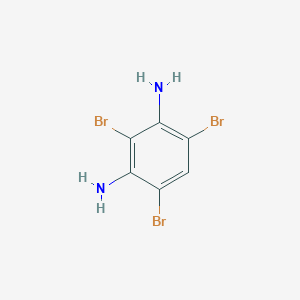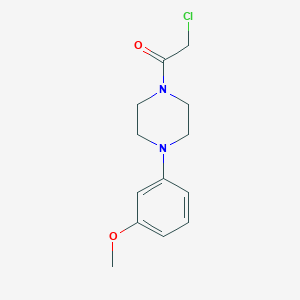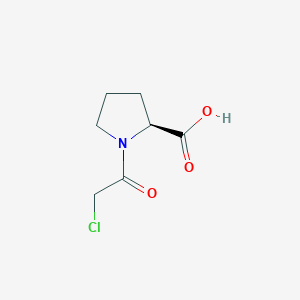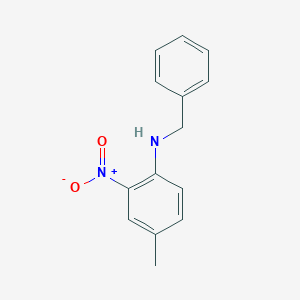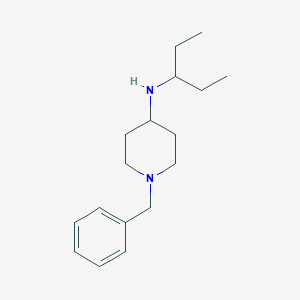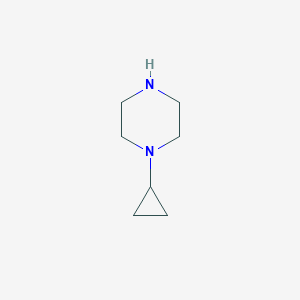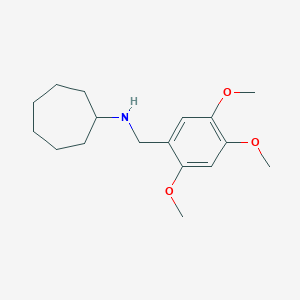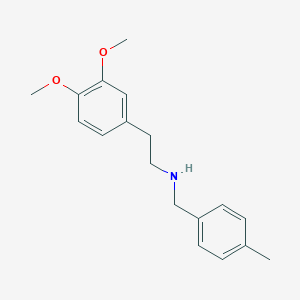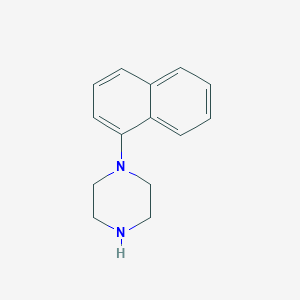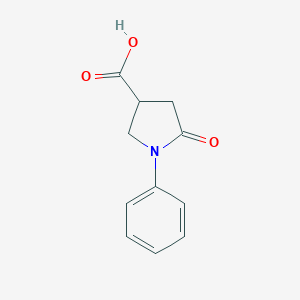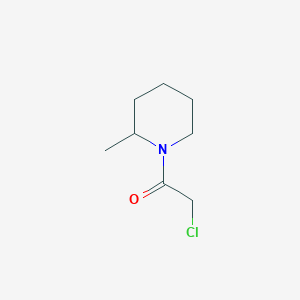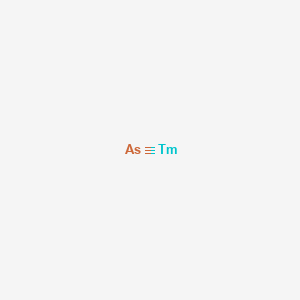
Thulium arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium arsenide (TmAs) is a compound semiconductor material that has attracted significant attention in recent years due to its unique properties and potential applications in various fields of science and technology. TmAs is a member of the rare earth arsenide family, which is known for its excellent electrical and optical properties.
Applications De Recherche Scientifique
Thulium arsenide has a wide range of scientific research applications, including in the fields of electronics, optoelectronics, and spintronics. Thulium arsenide is a promising material for the development of high-speed transistors, due to its high electron mobility and low noise characteristics. It is also a potential candidate for the development of spintronic devices, due to its strong spin-orbit coupling and large spin Hall effect.
Mécanisme D'action
The mechanism of action of Thulium arsenide is not well understood, but it is believed to be related to its unique electronic and optical properties. Thulium arsenide has a direct bandgap, which allows it to absorb and emit light efficiently. It also has a high electron mobility, which enables fast charge transport. The strong spin-orbit coupling of Thulium arsenide is believed to be responsible for its unique spintronic properties.
Effets Biochimiques Et Physiologiques
There is currently no research on the biochemical and physiological effects of Thulium arsenide, as it is primarily used in the field of materials science and engineering.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Thulium arsenide in lab experiments is its unique electronic and optical properties, which make it a promising candidate for the development of advanced electronic and optoelectronic devices. However, Thulium arsenide is a relatively expensive material, and its synthesis requires specialized equipment and expertise. Additionally, Thulium arsenide is toxic and must be handled with care in the lab.
Orientations Futures
There are several future directions for the research and development of Thulium arsenide. One potential area of research is the development of Thulium arsenide-based spintronic devices, which could revolutionize the field of computing and data storage. Another potential area of research is the use of Thulium arsenide in the development of high-efficiency solar cells, due to its excellent optical properties. Additionally, further research is needed to better understand the mechanism of action of Thulium arsenide and its potential applications in other fields of science and technology.
Méthodes De Synthèse
Thulium arsenide can be synthesized using various methods, including molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and metal-organic chemical vapor deposition (MOCVD). MBE is the most widely used method for the synthesis of Thulium arsenide due to its high purity and precise control over the growth conditions. In MBE, a beam of thulium and arsenic atoms is directed onto a substrate, where they react and form a thin film of Thulium arsenide.
Propriétés
Numéro CAS |
12006-10-9 |
|---|---|
Nom du produit |
Thulium arsenide |
Formule moléculaire |
AsTm |
Poids moléculaire |
243.85581 g/mol |
Nom IUPAC |
arsanylidynethulium |
InChI |
InChI=1S/As.Tm |
Clé InChI |
BZDCMDKAUVHBPT-UHFFFAOYSA-N |
SMILES |
[As]#[Tm] |
SMILES canonique |
[As]#[Tm] |
Autres numéros CAS |
12006-10-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



